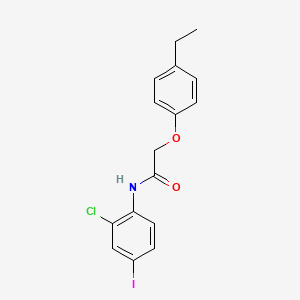
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression by modulating the acetylation status of histones.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cell proliferation, induction of apoptosis, and differentiation of cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce the expression of p21, a cell cycle inhibitor, and downregulate the expression of cyclin D1, a cell cycle regulator. It also induces the expression of differentiation markers such as CD11b and CD14 in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide has several advantages as a research tool in the laboratory. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for HDAC enzymes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
There are several future directions for the research on N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide. One potential area of research is the development of more potent and selective HDAC inhibitors based on the structure of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide. Another area of research is the combination of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide with other anticancer agents to enhance its therapeutic efficacy. Additionally, the use of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide in other diseases such as neurodegenerative disorders and inflammatory diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 2-chloro-4-iodoaniline with 4-ethylphenol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with acetic anhydride and acetic acid to form the final compound.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide has been studied extensively in preclinical and clinical trials for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest, apoptosis, and differentiation.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-8-5-12(18)9-14(15)17/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHYBXSNVKQWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-pyridinyl)-2-propanamine](/img/structure/B6004928.png)
![N-[2-(2-furyl)ethyl]-2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6004940.png)

![3-[2-(2-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6004956.png)
![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
![N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6004983.png)
![5-(1-cyclopentyl-2-pyrrolidinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6004989.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6004990.png)
![2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B6004992.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6005008.png)
![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6005026.png)
![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)